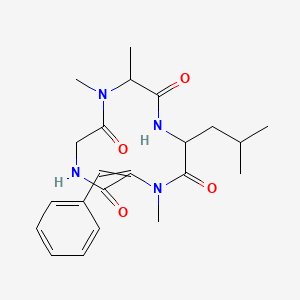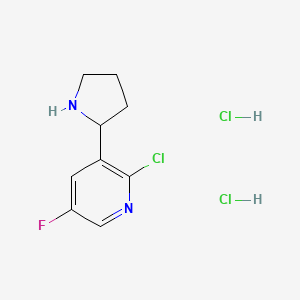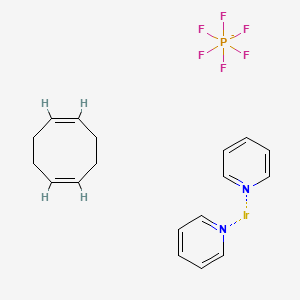
(1Z,5Z)-cycloocta-1,5-diene;iridium;pyridine;hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(pyridine)(1,5-cyclooctadiene)iridium(I) hexafluorophosphate is an organometallic iridium complex with the molecular formula C18H22F6IrN2P and a molecular weight of 603.56 g/mol . This compound is known for its use as a catalyst in various chemical reactions, particularly in isomerization and hydrogen-isotope exchange processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(pyridine)(1,5-cyclooctadiene)iridium(I) hexafluorophosphate typically involves the reaction of iridium complexes with pyridine and 1,5-cyclooctadiene in the presence of hexafluorophosphate salts. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
. The production process involves standard organometallic synthesis techniques, ensuring high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Bis(pyridine)(1,5-cyclooctadiene)iridium(I) hexafluorophosphate undergoes several types of chemical reactions, including:
Hydrogenation: It acts as a catalyst in the hydrogenation of alkenes and other unsaturated compounds.
Isomerization: The compound facilitates the isomerization of allyl ethers to 1-propenyl ethers.
Hydrosilylation: It is used in the hydrosilylation of alkenes, adding silicon-hydrogen bonds across double bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for hydrogenation, allyl ethers for isomerization, and silanes for hydrosilylation . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of solvents like dichloromethane or toluene .
Major Products Formed
The major products formed from these reactions include hydrogenated alkanes, isomerized ethers, and silylated alkanes, depending on the specific reaction conditions and substrates used .
Scientific Research Applications
Bis(pyridine)(1,5-cyclooctadiene)iridium(I) hexafluorophosphate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Bis(pyridine)(1,5-cyclooctadiene)iridium(I) hexafluorophosphate exerts its catalytic effects involves the coordination of the iridium center with substrates, facilitating various chemical transformations. The compound’s molecular structure allows it to interact with multiple molecular targets and pathways, promoting reactions such as hydrogenation and isomerization .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Bis(pyridine)(1,5-cyclooctadiene)iridium(I) hexafluorophosphate include:
- Bis(1,5-cyclooctadiene)diiridium(I) dichloride
- (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate
- (1,5-Cyclooctadiene)(pyridine)(tricyclohexylphosphine)iridium(I) hexafluorophosphate
Uniqueness
What sets Bis(pyridine)(1,5-cyclooctadiene)iridium(I) hexafluorophosphate apart from similar compounds is its specific combination of ligands (pyridine and 1,5-cyclooctadiene) and the hexafluorophosphate counterion. This unique structure provides distinct catalytic properties, making it particularly effective in isomerization and hydrogen-isotope exchange reactions .
Properties
Molecular Formula |
C18H22F6IrN2P- |
|---|---|
Molecular Weight |
603.6 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;iridium;pyridine;hexafluorophosphate |
InChI |
InChI=1S/C8H12.2C5H5N.F6P.Ir/c1-2-4-6-8-7-5-3-1;2*1-2-4-6-5-3-1;1-7(2,3,4,5)6;/h1-2,7-8H,3-6H2;2*1-5H;;/q;;;-1;/b2-1-,8-7-;;;; |
InChI Key |
XNXQBKUWAKKCOM-SUESZSCISA-N |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C1=CC=NC=C1.C1=CC=NC=C1.F[P-](F)(F)(F)(F)F.[Ir] |
Canonical SMILES |
C1CC=CCCC=C1.C1=CC=NC=C1.C1=CC=NC=C1.F[P-](F)(F)(F)(F)F.[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


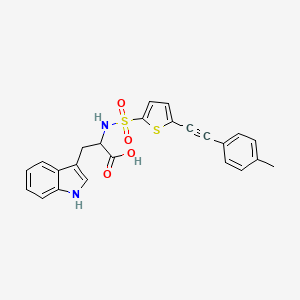
![2-[[2-[4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide](/img/structure/B15286510.png)

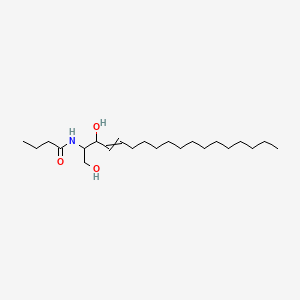


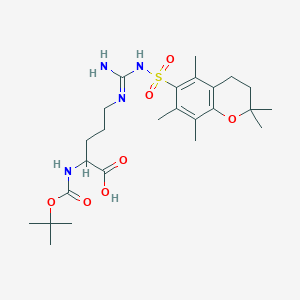
![3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid](/img/structure/B15286550.png)
![5-[4-(3,5-Dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid](/img/structure/B15286553.png)

